molecular formula C5HClF3NO2S B1450593 2,4,6-Trifluoropyridine-3-sulfonyl chloride CAS No. 1803609-38-2

2,4,6-Trifluoropyridine-3-sulfonyl chloride

Cat. No.: B1450593
CAS No.: 1803609-38-2
M. Wt: 231.58 g/mol
InChI Key: NKHYQOJFCKQEKZ-UHFFFAOYSA-N
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Description

2,4,6-Trifluoropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5HClF3NO2S and a molecular weight of 231.58 g/mol . It is characterized by the presence of three fluorine atoms attached to the pyridine ring and a sulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

One common method involves the reaction of 2,4,6-trifluoropyridine with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,4,6-Trifluoropyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Synthetic Chemistry

2,4,6-Trifluoropyridine-3-sulfonyl chloride is extensively utilized as a reagent in synthetic chemistry due to its ability to introduce sulfonyl groups into organic molecules. Its applications include:

  • Sulfonamide Synthesis: It serves as a key intermediate for synthesizing sulfonamides, which are crucial in pharmaceuticals and agrochemicals.
  • Functional Group Modification: The compound allows for efficient functionalization of various substrates, enhancing the properties and activities of the resulting compounds.

Pharmaceutical Development

The compound plays a critical role in the pharmaceutical industry for developing active pharmaceutical ingredients (APIs). Notable applications include:

  • Antiviral and Antitumor Agents: Many fluorinated compounds exhibit enhanced biological activity. For instance, derivatives of 2,4,6-trifluoropyridine are being explored for their potential as antiviral agents against HIV and other viruses. Tipranavir is one such successful drug that utilizes this structural motif .
Drug Name Target Disease Mechanism of Action
TipranavirHIVInhibits HIV protease
FlonicamidInsecticideTargets aphids
FluazinamFungicideDisrupts respiration

Agrochemical Applications

The compound is also significant in agrochemical research due to its role in developing new pesticides and herbicides:

  • Insecticides: Compounds derived from 2,4,6-trifluoropyridine have shown effectiveness against pests. For example, chlorfluazuron acts as an insect growth regulator derived from this class of compounds .
  • Fungicides: Fluazinam is another derivative that has demonstrated potent fungicidal activity compared to traditional agents due to its trifluoromethyl-pyridine structure .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

  • Study on Antiviral Activity: Research indicates that compounds containing trifluoromethyl groups exhibit increased potency against viral targets. A study involving the synthesis of novel derivatives showed promising results against HIV .
  • Agrochemical Efficacy: Field trials with flonicamid demonstrated significant pest control capabilities compared to conventional insecticides. The trifluoromethyl-pyridine structure contributed to its superior performance .

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoropyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing sulfonyl chloride group. This group makes the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

2,4,6-Trifluoropyridine-3-sulfonyl chloride can be compared with other similar compounds such as:

The unique combination of three fluorine atoms and a sulfonyl chloride group in this compound makes it particularly valuable for specific synthetic and research applications.

Biological Activity

2,4,6-Trifluoropyridine-3-sulfonyl chloride is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of trifluoromethyl and sulfonyl functional groups, which contribute to its reactivity and biological interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C5H3ClF3N
  • Molecular Weight : 195.54 g/mol
  • Structural Characteristics : The trifluoromethyl group enhances lipophilicity, while the sulfonyl chloride moiety can participate in nucleophilic substitution reactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, allowing for covalent modification of nucleophilic residues in enzymes. This mechanism has been explored in studies involving cholinesterase inhibitors, where similar compounds demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Antiviral Activity : Compounds with similar structures have shown promise as antiviral agents. For instance, derivatives of trifluoromethylpyridine have been investigated for their efficacy against viruses such as Yellow Fever Virus (YFV), demonstrating improved survival rates in animal models .

Table 1: Summary of Biological Activities

Activity Reference Findings
Cholinesterase Inhibition Compounds exhibited IC50 values indicating potent inhibition against AChE and BChE.
Antiviral Activity Significant survival improvement in hamsters treated with pyridine derivatives against YFV.
Antiprotozoal Activity Certain derivatives showed IC50 values effective against Plasmodium falciparum strains.

Antiviral Studies

In a notable study on antiviral properties, researchers evaluated the efficacy of various pyridine derivatives against YFV. The administration of these compounds led to a significant reduction in viral titers and improved clinical outcomes in infected hamsters . Such findings underscore the potential for developing new antiviral therapies based on the structural features of trifluoropyridine derivatives.

Enzyme Inhibition Studies

Research into enzyme inhibition has revealed that compounds related to this compound can effectively inhibit cholinesterases—enzymes critical for neurotransmission. For example, specific analogs demonstrated dual inhibition profiles with low IC50 values, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's .

Properties

IUPAC Name

2,4,6-trifluoropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClF3NO2S/c6-13(11,12)4-2(7)1-3(8)10-5(4)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKHYQOJFCKQEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1F)F)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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